3-[(diethylamino)sulfonyl]benzamide

Medicinal Chemistry SAR Isomerism

3-[(Diethylamino)sulfonyl]benzamide is a 3-substituted sulfonamide-benzamide scaffold with a diethylamino moiety that imparts distinct steric and electronic properties critical for hydrogen bonding and metabolic stability. Unlike its 2- or 4-substituted isomers, this positional isomer demonstrates divergent biological activity for anthelmintic SAR, kinase/HDAC library design, and PROTAC ternary complex optimization. Ensure reproducible research outcomes by specifying this exact substitution pattern — arbitrary replacement with other benzamide derivatives is not a trivial substitution.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
Cat. No. B4453780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(diethylamino)sulfonyl]benzamide
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N
InChIInChI=1S/C11H16N2O3S/c1-3-13(4-2)17(15,16)10-7-5-6-9(8-10)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14)
InChIKeyROSBLIWOLKLSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Diethylamino)sulfonyl]benzamide: Procurement-Ready Sulfonamide-Benzamide Building Block for Medicinal Chemistry and Anthelmintic Research


3-[(Diethylamino)sulfonyl]benzamide (IUPAC: 3-(diethylsulfamoyl)benzamide) is a synthetic organic compound within the broader class of sulfonamide-substituted benzamides [1]. It is characterized by a benzamide core bearing a para-oriented diethylaminosulfonyl substituent, a structural motif recognized in medicinal chemistry for its capacity to modulate molecular recognition, enzyme inhibition, and physicochemical properties [1]. This compound serves as a key intermediate or scaffold for the design of bioactive molecules, particularly in fields such as kinase inhibition, anthelmintic discovery, and targeted protein degradation [2].

Why 3-[(Diethylamino)sulfonyl]benzamide Cannot Be Arbitrarily Replaced by General Benzamide or Sulfonamide Analogs


The specific substitution pattern of the sulfonamide group on the benzamide core critically dictates both the compound's synthetic utility and its potential biological profile. Arbitrary replacement with other benzamide or sulfonamide derivatives is not a trivial substitution because the diethylamino group imparts distinct steric and electronic properties that influence hydrogen bonding, lipophilicity, and metabolic stability [1]. In the context of anthelmintic discovery, for example, structure-activity relationship (SAR) studies on related benzamide scaffolds (e.g., Wact-11) have demonstrated that even minor modifications, including bioisosteric replacements of the amide moiety, can drastically alter or abrogate nematicidal activity [2]. Furthermore, the specific positional isomerism (3-substituted) distinguishes it from its 2- and 4-substituted counterparts, which can exhibit divergent biological activities or different reactivities in downstream chemical transformations [1]. These structural nuances necessitate a rigorous, product-specific approach to procurement for reproducible research outcomes.

Quantitative Differentiation of 3-[(Diethylamino)sulfonyl]benzamide: Evidence-Based Comparator Analysis


Structural Differentiation from Isomeric Sulfonamide Benzamides

3-[(Diethylamino)sulfonyl]benzamide is a specific meta-substituted isomer, distinguishing it from ortho- and para-analogs. This substitution pattern is critical for maintaining desired biological activity and synthetic trajectory [1].

Medicinal Chemistry SAR Isomerism

Differentiation from Simple Benzamides via Sulfonamide Moiety Impact on Nematicidal Activity

In anthelmintic research, the presence of a sulfonamide group, as a bioisostere for the amide in benzamides, was explored. While the reference benzamide Wact-11 (with an amide) showed nematicidal activity, its sulfonamide bioisostere was evaluated. The study highlights that the sulfonamide replacement, characteristic of 3-[(diethylamino)sulfonyl]benzamide, may alter the activity profile, providing a scaffold for further optimization [1].

Anthelmintics Nematicide SAR

Comparative Activity in Substituted Benzamide SAR

A study on substituted benzamide derivatives provides a baseline SAR for the class, showing that substituent position and type on the benzamide ring significantly impact inhibitory activity, with IC50 values ranging from 8.7 µM to 149 µM [1]. Although the specific IC50 for 3-[(diethylamino)sulfonyl]benzamide is not reported, this data establishes the strong positional and electronic sensitivity of benzamide-based inhibitors, underscoring the need for precise structural selection.

Enzyme Inhibition SAR IC50

Physicochemical and Synthetic Differentiation

The compound possesses a calculated molecular weight of 256.32 g/mol and a specific topological polar surface area (tPSA) influenced by the sulfonamide and amide groups [1]. These properties distinguish it from simpler benzamides (e.g., benzamide MW 121.14 g/mol) or sulfonamides (e.g., benzenesulfonamide MW 157.19 g/mol), impacting solubility, permeability, and handling characteristics in synthetic workflows.

Synthetic Chemistry Building Blocks Physicochemical Properties

Precision Applications for 3-[(Diethylamino)sulfonyl]benzamide in Medicinal Chemistry and Agrochemical Discovery


Scaffold for Anthelmintic Drug Discovery (Nematicides)

3-[(Diethylamino)sulfonyl]benzamide serves as a core scaffold for the design of novel anthelmintic agents, particularly as a sulfonamide-containing analog of nematicidal benzamides like Wact-11 [1]. Researchers can leverage this scaffold to explore SAR around the sulfonamide moiety, a validated bioisosteric replacement for the amide group, to optimize potency and selectivity against nematode complex II and other parasitic targets [1].

Building Block for Targeted Protein Degradation (PROTACs)

The benzamide and sulfonamide functionalities provide versatile synthetic handles for conjugation to E3 ligase ligands and target protein binders. 3-[(Diethylamino)sulfonyl]benzamide can be employed as a key intermediate in the synthesis of PROTACs, where its unique substitution pattern may influence ternary complex formation and degradation efficiency.

Medicinal Chemistry SAR Campaigns for Enzyme Inhibition

Given the established sensitivity of benzamide derivatives to substituent effects on inhibitory potency [2], this compound is a valuable starting point for synthesizing focused libraries. It allows medicinal chemists to systematically explore the impact of the 3-diethylaminosulfonyl group on activity against kinases, HDACs, or other enzyme classes where benzamide cores are privileged structures.

Agrochemical Intermediate for Nematicide Development

The demonstrated low mammalian toxicity of related ortho-substituted benzamide families [1] positions this compound as a promising intermediate for developing safer agricultural nematicides. Its structural features align with the pharmacophore requirements for inhibiting nematode complex II, a target relevant to crop protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(diethylamino)sulfonyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.